2-Azidoethyl-b-D-fructopyranoside
Overview
Description
2-Azidoethyl-b-D-fructopyranoside, also known as AEF or AEFP, is a synthetic sugar derivative characterized by the presence of an azide group at the C2 position of the fructose ring. It is a compound of immense significance in the biomedical field, serving as a pivotal substrate, facilitating exhaustive exploration into intricate enzymatic reactions that shed light on the enigmatic realm of carbohydrate metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C8H15N3O6 . It has an average mass of 249.221 Da and a monoisotopic mass of 249.096085 Da .Scientific Research Applications
Glycosylation in Organic Synthesis
Research has demonstrated the effectiveness of 2-O-acyl fructopyranosides in glycosylation, a key process in organic synthesis. This method, involving 2-azidoethyl-b-D-fructopyranoside, offers good β-selectivity and yields, making it useful for the synthesis of d-fructopyranosides. Such advancements are pivotal in developing complex carbohydrates for various applications, including pharmaceuticals and biomaterials (Lin et al., 2014).
Synthesis of Diverse Derivatives
The synthesis of 2(R),3-dihydroxypropyl and 2(R),3(R)-dihydroxybutyl beta-D-fructopyranosides, which involves this compound, is significant for producing diverse derivatives. This process, using Sharpless-type catalytic asymmetric dihydroxylation, aids in the exploration of stereochemistries and chemical properties, critical for advancing chemical biology and material science (Sung’hwa et al., 2006).
RNA Modification for Biomedical Applications
This compound plays a role in RNA modification, as shown in the synthesis of novel 2′-azido cytidine and 2′-azido guanosine building blocks. This modification is crucial for biomedical research, including gene silencing and fluorescent labeling for cellular imaging, expanding the potential for therapeutic and diagnostic applications (Fauster et al., 2012).
Development of Novel Fructans
In agricultural and food science, engineering the metabolism of fructans in plants, where this compound could be a component, is a strategic research goal. Modifying crops to produce specific fructan molecules can lead to healthier food ingredients and more efficient energy storage in plants (Ritsema & Smeekens, 2003).
Safety and Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Azidoethyl-b-D-fructopyranoside . The MSDS contains comprehensive information about the potential hazards of the compound, as well as first aid measures, fire-fighting measures, accidental release measures, and handling and storage precautions .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGQHVACBKGHS-OOJXKGFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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